3,5-Hexadienoic acid, 4-methyl-
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Overview
Description
3,5-Hexadienoic acid, 4-methyl-: is an unsaturated fatty acid with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Hexadienoic acid, 4-methyl- involves the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (HMP) to yield 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (4-DHMMP). This intermediate is then dehydrated using a solid acid catalyst to produce parasorbic acid, which can be ring-opened to yield 3,5-Hexadienoic acid, 4-methyl- .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of solid acid catalysts and controlled dehydration processes are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Hexadienoic acid, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Hexadienoic acid, 4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Hexadienoic acid, 4-methyl- involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate protons to acceptor molecules, facilitating various chemical reactions. Its unsaturated structure allows it to participate in addition and substitution reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
2,4-Hexadienoic acid (Sorbic acid): A short-chain unsaturated fatty acid with similar chemical properties.
4-Methyl-2,4-hexadienoic acid: Another unsaturated fatty acid with a similar structure but different reactivity.
Uniqueness: 3,5-Hexadienoic acid, 4-methyl- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(3E)-4-methylhexa-3,5-dienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-4H,1,5H2,2H3,(H,8,9)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYPWNVMSXEQU-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC(=O)O)/C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87668-09-5 |
Source
|
Record name | 3,5-Hexadienoic acid, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087668095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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